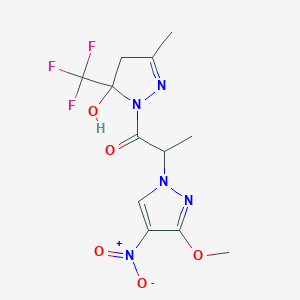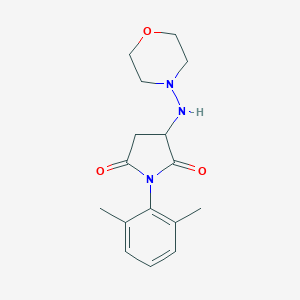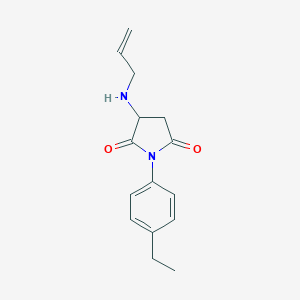![molecular formula C21H18FNO3 B280222 N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide, also known as GW501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor (PPAR) agonist. It was initially developed for the treatment of metabolic disorders, but it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mécanisme D'action
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide acts as a PPAR agonist, specifically targeting the PPAR-delta isoform. Upon binding to PPAR-delta, this compound activates a cascade of downstream signaling pathways, leading to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. This results in an increase in energy expenditure and a reduction in fat accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been reported to increase muscle fiber size and enhance muscle recovery. However, these effects have only been observed in animal studies and have not been confirmed in human trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide in lab experiments is its ability to activate PPAR-delta without affecting other PPAR isoforms, thus minimizing off-target effects. However, one limitation is the lack of human data, as most studies have been conducted in animal models. In addition, the long-term effects of this compound on human health are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide, including its potential use in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the development of more selective PPAR-delta agonists may provide a safer and more effective alternative to this compound.
In conclusion, this compound is a synthetic drug with potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Its mechanism of action involves the activation of PPAR-delta, leading to an increase in energy expenditure and a reduction in fat accumulation. While this compound has shown promising results in animal studies, further research is needed to determine its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide involves the reaction of 2-fluorophenylboronic acid, 2-methoxyphenol, and 4-bromomethylbenzoic acid in the presence of palladium catalysts. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation. In addition, this compound has been investigated for its potential use in the prevention and treatment of cancer, as well as for its neuroprotective effects.
Propriétés
Formule moléculaire |
C21H18FNO3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide |
InChI |
InChI=1S/C21H18FNO3/c1-25-19-8-4-5-9-20(19)26-14-15-10-12-16(13-11-15)21(24)23-18-7-3-2-6-17(18)22/h2-13H,14H2,1H3,(H,23,24) |
Clé InChI |
IAZAQUKGVSFWPC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
SMILES canonique |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
